REACTION_CXSMILES
|
FC1C=C([C:8]2[C:17](N(C(C)C)C)=[N:16][C:15]3[C:10](=[CH:11][CH:12]=[C:13]([C:23]([O:25]C)=[O:24])[CH:14]=3)[N:9]=2)C=CC=1.CO.[OH-].[Na+]>O>[N:9]1[C:10]2[C:15](=[CH:14][C:13]([C:23]([OH:25])=[O:24])=[CH:12][CH:11]=2)[N:16]=[CH:17][CH:8]=1 |f:2.3|
|
Name
|
methyl 2-(3-fluorophenyl)-3-(isopropyl(methyl)amino)quinoxaline-6-carboxylate
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1=NC2=CC=C(C=C2N=C1N(C)C(C)C)C(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
42 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 2 hs at 50° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with 20 mL of H2O
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The crude product (70 mg) was purified by Prep-HPLC with the following conditions (1#-Waters 2767-2)
|
Type
|
WAIT
|
Details
|
up to 100% in 1.5 min)
|
Duration
|
1.5 min
|
Reaction Time |
8 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |